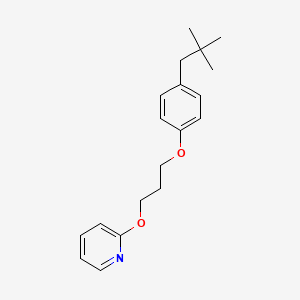
2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine is an organic compound that features a pyridine ring substituted with a propoxy group, which is further substituted with a phenoxy group bearing a 2,2-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the phenoxy intermediate: This involves the reaction of 4-(2,2-dimethylpropyl)phenol with an appropriate alkylating agent to introduce the propoxy group.
Coupling with pyridine: The phenoxy intermediate is then reacted with a pyridine derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)benzene
- 2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)thiophene
Uniqueness
2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds with benzene or thiophene rings
Properties
CAS No. |
118608-96-1 |
|---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-[3-[4-(2,2-dimethylpropyl)phenoxy]propoxy]pyridine |
InChI |
InChI=1S/C19H25NO2/c1-19(2,3)15-16-8-10-17(11-9-16)21-13-6-14-22-18-7-4-5-12-20-18/h4-5,7-12H,6,13-15H2,1-3H3 |
InChI Key |
DSLMPTPGUNFUFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC=C(C=C1)OCCCOC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















